![molecular formula C21H16BrNO2 B343974 3-Acetyl-4-(4-bromophenyl)-2-methyl-1,4-dihydroindeno[1,2-b]pyridin-5-one](/img/structure/B343974.png)
3-Acetyl-4-(4-bromophenyl)-2-methyl-1,4-dihydroindeno[1,2-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4-(4-bromophenyl)-2-methyl-1,4-dihydroindeno[1,2-b]pyridin-5-one is a complex organic compound that belongs to the class of indeno[1,2-b]pyridines. This compound is characterized by its unique structure, which includes an indeno-pyridine core with various substituents such as an acetyl group, a bromophenyl group, and a methyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-Acetyl-4-(4-bromophenyl)-2-methyl-1,4-dihydroindeno[1,2-b]pyridin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indeno-pyridine core: This step involves the cyclization of appropriate starting materials under specific conditions to form the indeno-pyridine core.
Introduction of substituents: The acetyl, bromophenyl, and methyl groups are introduced through various organic reactions such as Friedel-Crafts acylation, bromination, and methylation.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.
Chemical Reactions Analysis
3-Acetyl-4-(4-bromophenyl)-2-methyl-1,4-dihydroindeno[1,2-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Acetyl-4-(4-bromophenyl)-2-methyl-1,4-dihydroindeno[1,2-b]pyridin-5-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases. Its ability to interact with specific biological targets makes it a promising candidate for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-(4-bromophenyl)-2-methyl-1,4-dihydroindeno[1,2-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes. The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
3-Acetyl-4-(4-bromophenyl)-2-methyl-1,4-dihydroindeno[1,2-b]pyridin-5-one can be compared with other similar compounds, such as:
Indeno[1,2-b]pyridine derivatives: These compounds share the same core structure but differ in the nature and position of substituents. The presence of different substituents can significantly impact their chemical and biological properties.
Bromophenyl derivatives: Compounds with a bromophenyl group can exhibit similar reactivity in substitution reactions. the overall structure and additional substituents can influence their specific applications and properties.
Acetyl-substituted compounds: The presence of an acetyl group can affect the compound’s reactivity and biological activity. Comparing compounds with and without the acetyl group can provide insights into its role in the compound’s overall behavior.
The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H16BrNO2 |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
3-acetyl-4-(4-bromophenyl)-2-methyl-1,4-dihydroindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C21H16BrNO2/c1-11-17(12(2)24)18(13-7-9-14(22)10-8-13)19-20(23-11)15-5-3-4-6-16(15)21(19)25/h3-10,18,23H,1-2H3 |
InChI Key |
LEMRADVSVTUPBW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br)C(=O)C |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



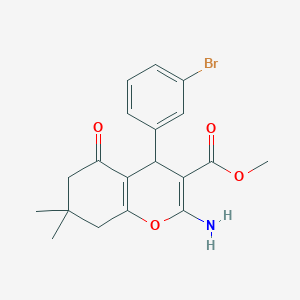

![2-amino-5-oxo-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B343901.png)


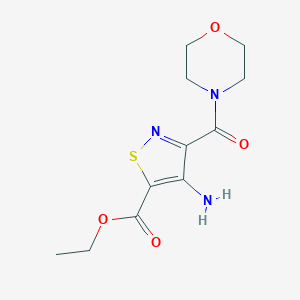
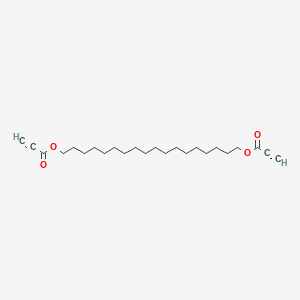
![4-Amino-9-oxa-4-azapentacyclo[5.3.3.0~2,6~.0~8,10~.0~11,13~]tridecane-3,5-dione](/img/structure/B343917.png)
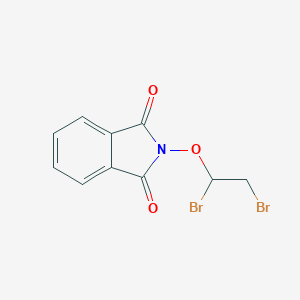
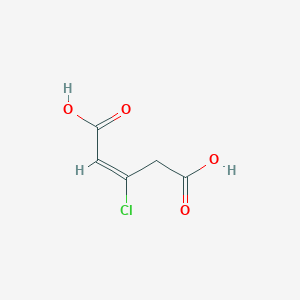
![S,S-bis[2-(acetylamino)ethyl] dithiocarbonate](/img/structure/B343921.png)

![benzyl N-[3-[2-(1H-indol-3-yl)ethylamino]-4,5-dihydro-1,2-oxazol-4-yl]carbamate](/img/structure/B343926.png)
